2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone
Overview
Description
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is a chemical compound with the molecular formula C34H34O6 and a molecular weight of 538.63 g/mol . It is a derivative of D-gluconic acid and is often used in organic synthesis and biochemical research . The compound is characterized by its tetra-O-benzyl protection, which makes it a valuable intermediate in the synthesis of various glucoside-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone typically involves the benzylation of D-gluconic acid derivatives. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under reflux conditions to ensure complete benzylation of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding gluconic acid derivatives.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The benzyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like hydrogen bromide or hydrogen chloride in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives, sugar alcohols, and substituted glucosides .
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for certain enzymes, leading to the formation of active metabolites that exert biological effects . The molecular targets and pathways involved include those related to carbohydrate metabolism and glucose regulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone is unique due to its specific lactone structure, which imparts distinct chemical properties and reactivity compared to other benzylated glucose derivatives . This uniqueness makes it particularly valuable in the synthesis of selective inhibitors and other specialized compounds .
Properties
IUPAC Name |
(3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-33H,21-25H2/t30-,31-,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVLQDEIIUIQG-NXVJRICRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H](C(=O)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447897 | |
Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-62-3 | |
Record name | (3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13096-62-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone be used to synthesize C-glycosyl compounds?
A1: Yes, this compound has been utilized in the synthesis of C-glycosyl oxazoles. [] Researchers reacted the lactone with ethyl isocyanoacetate in the presence of potassium hydride as a base. This reaction yielded the corresponding C-glycosyl oxazole as the major product, showcasing the lactone's versatility as a building block in carbohydrate chemistry. []
Q2: What are some alternative synthetic routes for incorporating this compound into more complex structures?
A2: Aside from reactions with ethyl isocyanoacetate, this compound can be utilized in the synthesis of spirocyclic acetals. [] One approach involves the reaction of the lactone with epoxides. Alternatively, direct dehydration between the lactone and diols can be achieved in the presence of a strong acid catalyst like concentrated sulfuric acid. [] This method provides access to a diverse array of spirocyclic acetals incorporating the glucono-1,5-lactone scaffold.
Q3: Has this compound been used in the synthesis of complex carbohydrates?
A3: Yes, researchers have successfully utilized this compound in the stereospecific synthesis of (6R,7R)-D-gluco-L-gulo-6,7-dodecodiulose-(6,2),(7,11). [] This complex carbohydrate was synthesized via the stereospecific addition of a lithioglucal derivative to this compound. [] This example highlights the potential of this lactone in constructing complex carbohydrate frameworks.
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